molecular formula C26H25F3N2O4S B610623 N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide

N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide

Cat. No. B610623
M. Wt: 518.5 g/mol
InChI Key: DZUAIKQCQQBQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S18-000003 is a potent, selective, and orally active inhibitor of retinoic acid receptor-related orphan receptor-gamma-t (RORγt). This compound has shown significant potential in the treatment of psoriasis due to its ability to inhibit the production of interleukin-17 (IL-17), a cytokine involved in inflammatory responses .

Scientific Research Applications

S18-000003 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of RORγt in various chemical reactions and pathways.

    Biology: Employed in research to understand the biological functions of RORγt and its involvement in immune responses.

    Medicine: Investigated for its therapeutic potential in treating inflammatory diseases such as psoriasis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting RORγt .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S18-000003 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .

Industrial Production Methods

Industrial production methods for S18-000003 are designed to ensure high purity and yield. These methods typically involve large-scale synthesis using optimized reaction conditions and purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

S18-000003 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of S18-000003 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of S18-000003 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

S18-000003 exerts its effects by selectively inhibiting RORγt, a nuclear receptor involved in the regulation of immune responses. By binding to RORγt, S18-000003 prevents the receptor from activating the transcription of target genes, including those encoding IL-17. This inhibition reduces the production of IL-17 and other pro-inflammatory cytokines, thereby alleviating inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of S18-000003

S18-000003 stands out due to its high selectivity for RORγt over other ROR family members and its potent inhibitory effects on IL-17 production. Additionally, it has demonstrated low risk of thymic aberrations, making it a promising candidate for therapeutic applications .

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N2O4S/c1-4-36(34,35)19-9-5-16(6-10-19)13-24(32)30-18-8-11-20(21(28)15-18)26(2,3)25(33)31-23-12-7-17(27)14-22(23)29/h5-12,14-15H,4,13H2,1-3H3,(H,30,32)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUAIKQCQQBQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C(C)(C)C(=O)NC3=C(C=C(C=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide
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N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide
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N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide
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N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide
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N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide
Reactant of Route 6
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N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide

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